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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary preclinical data

available for "Anticancer Agent 110," a designation that appears to encompass at least two

distinct investigational compounds: a small molecule DNA damaging agent identified by CAS

number 887349-03-3, and a multifunctional molecule known as 11β-dichloro. This document

aims to present the available data in a structured format, detail experimental methodologies,

and visualize the proposed mechanisms of action.

Compound 1: Anticancer Agent 110 (CAS 887349-
03-3)
This agent is a small-molecule compound characterized by its ability to induce DNA damage

and apoptosis, with noted activity in hematological malignancies.[1]

Quantitative In Vitro and In Vivo Data
The following tables summarize the currently available quantitative data for Anticancer Agent
110 (CAS 887349-03-3).
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Cell Line Cancer Type IC50 (µM) Reference

Chronic Granulocytic

Leukemia (CGL)-

derived

Leukemia 2.5 [1]

Animal Model
Treatment
Regimen

Tumor Volume
Reduction (%)

Noted Toxicity Reference

Not Specified
10 mg/kg/day for

28 days
60

Minimal

hematological

toxicity

[1]

Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)

While the specific protocol used to determine the IC50 of Anticancer Agent 110 (CAS 887349-

03-3) is not detailed in the available literature, a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay is commonly used for this purpose. The general steps are

as follows:

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of the anticancer

agent. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells

with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan

crystals.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to

dissolve the formazan crystals.
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Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a specific wavelength (typically around 570 nm).

IC50 Calculation: The absorbance values are used to calculate the percentage of cell

viability at each concentration relative to the vehicle control. The IC50 value, the

concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-

response curve.

In Vivo Tumor Growth Inhibition Study (General Protocol)

Details of the specific in vivo study for Anticancer Agent 110 (CAS 887349-03-3) are limited. A

general protocol for a xenograft study in mice is outlined below:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of human tumor cells.

Tumor Cell Implantation: A specific number of cancer cells (e.g., CGL-derived cells) are

injected subcutaneously into the flank of each mouse.

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor

volume is measured regularly using calipers.

Randomization and Treatment: Once tumors reach a predetermined size, mice are

randomized into treatment and control groups. The treatment group receives the anticancer

agent at a specified dose and schedule, while the control group receives a vehicle.

Monitoring: Animal weight and general health are monitored throughout the study.

Endpoint: The study is concluded after a predefined period or when tumors in the control

group reach a certain size. Tumors are then excised and weighed.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume

or weight in the treatment group to the control group.

Mechanism of Action and Signaling Pathway
Anticancer Agent 110 (CAS 887349-03-3) is reported to exert its cytotoxic effects through

direct interaction with DNA, leading to double-strand breaks.[1] This significant DNA damage
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subsequently triggers the activation of apoptotic pathways.[1] The compound's cytotoxicity is

more pronounced in cancer cell lines with deficiencies in DNA repair mechanisms, suggesting a

potential synthetic lethality approach.[1]
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Proposed mechanism of action for Anticancer Agent 110 (CAS 887349-03-3).

Compound 2: 11β-dichloro
11β-dichloro is a novel, multifunctional anticancer agent that combines a DNA alkylating aniline

mustard moiety with a steroid ligand for the androgen receptor (AR).[2][3] This design allows

for a dual mechanism of action targeting both DNA and AR signaling.[2][3]

Quantitative In Vitro and In Vivo Data
While specific IC50 values are not explicitly stated in the reviewed literature, growth inhibition

studies have been performed. The available data on the in vivo efficacy of 11β-dichloro is

currently qualitative.
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Cell Line Cancer Type
Androgen
Receptor
Status

Key Findings Reference

LNCaP Prostate Cancer
Positive (mutated

T887A)

More sensitive to

11β-dichloro at

concentrations

>5.0 µM.

[2]

PC3 Prostate Cancer Negative

Less sensitive

than LNCaP

cells.

[2]

DU145 Prostate Cancer Negative

Less sensitive

than LNCaP

cells.

[2]

PC3-AR
Prostate Cancer

(engineered)
Positive

Showed

differential

toxicity

compared to

PC3-neo.

[2]

PC3-neo
Prostate Cancer

(engineered)
Negative

Control for PC3-

AR.
[2]
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Animal Model Treatment Regimen Key Findings Reference

LNCaP Xenografts in

NIH Swiss nu/nu mice
25 mg/kg (i.p.)

The compound

remains intact in the

blood, is widely

distributed in tissues,

and forms DNA

adducts in liver and

tumor tissues. The

level of DNA adducts

in the tumor was

comparable to that in

LNCaP cells treated

with 2.5 µmol/L in

culture.

[3][4]

Perinatal and adult

mouse models of

ADPKD

30 mg/kg daily for >6

weeks
Well-tolerated. [5]

Experimental Protocols
In Vitro Clonogenic Assay (General Protocol)

To assess the differential toxicity based on AR status, a clonogenic assay was employed.[2]

Cell Seeding: A low density of cells (e.g., PC3-AR and PC3-neo) is plated in culture dishes.

Treatment: Cells are treated with various concentrations of 11β-dichloro.

Incubation: The cells are incubated for a period that allows for colony formation (typically 1-2

weeks).

Colony Staining: The medium is removed, and the colonies are fixed and stained with a dye

such as crystal violet.

Colony Counting: The number of colonies in each dish is counted.
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Analysis: The survival fraction is calculated by normalizing the number of colonies in treated

dishes to that in control dishes.

In Vivo DNA Adduct Formation Study

Animal Model and Treatment: LNCaP xenografts were established in NIH Swiss nu/nu mice.

[4] The mice were treated with [14C]-labeled 11β-dichloro (25 mg/kg, i.p.).[3][4]

Tissue Collection: At various time points, blood, liver, and tumor tissues were collected.[3]

DNA Isolation and Hydrolysis: DNA was isolated from the tissues and hydrolyzed to release

covalent adducts.[3]

Analysis: The levels of [14C]-11β-DNA adducts were determined using accelerator mass

spectrometry.[3][4] The structure of the adducts was analyzed by electrospray ionization

mass spectrometry.[3]

Mechanism of Action and Signaling Pathways
11β-dichloro has a proposed dual mechanism of action:

DNA Adduct Formation and AR-Mediated Shielding: The aniline mustard component of 11β-

dichloro forms covalent adducts with DNA, primarily at guanine bases.[3] The steroid ligand

portion of the molecule then binds to the androgen receptor.[3] It is hypothesized that this AR

binding to the DNA adducts shields the damaged sites from cellular repair mechanisms and

disrupts the normal transcriptional function of the AR, ultimately leading to apoptosis.[3]

Induction of Oxidative Stress and Mitochondrial Dysfunction: 11β-dichloro has been shown

to induce the production of reactive oxygen species (ROS) and cause a significant depletion

of the antioxidant pool.[5] This leads to perturbation of the mitochondrial inner membrane

potential, suggesting a DNA-damage independent mechanism of action involving

mitochondrial dysfunction.[5] This oxidative stress is a key component of its apoptotic

activity.[5]
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Dual mechanism of action proposed for 11β-dichloro.
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General experimental workflow for preclinical evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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